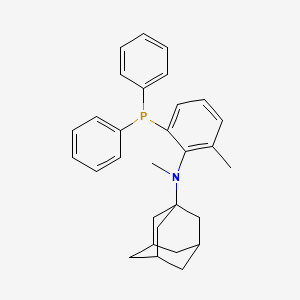
N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by its unique structure, which includes a phosphino group, a methylphenyl group, and an adamantane backbone. The presence of these functional groups imparts unique chemical properties, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Adamantane Backbone: The adamantane structure is synthesized through a series of cyclization reactions.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced via Friedel-Crafts alkylation.
Attachment of the Diphenylphosphino Group: The diphenylphosphino group is attached using a phosphination reaction.
Final Assembly: The final step involves the coupling of the adamantane backbone with the methylphenyl and diphenylphosphino groups under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.
化学反応の分析
Types of Reactions
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphino group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
科学的研究の応用
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is explored for its potential as a bioactive molecule in drug discovery.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine involves its interaction with specific molecular targets. The phosphino group can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-2-amine: Similar structure but with a different position of the methyl group.
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-3-amine: Another positional isomer.
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-4-amine: Yet another positional isomer.
Uniqueness
The uniqueness of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine lies in its specific structural configuration, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.
特性
分子式 |
C30H34NP |
|---|---|
分子量 |
439.6 g/mol |
IUPAC名 |
N-(2-diphenylphosphanyl-6-methylphenyl)-N-methyladamantan-1-amine |
InChI |
InChI=1S/C30H34NP/c1-22-10-9-15-28(32(26-11-5-3-6-12-26)27-13-7-4-8-14-27)29(22)31(2)30-19-23-16-24(20-30)18-25(17-23)21-30/h3-15,23-25H,16-21H2,1-2H3 |
InChIキー |
ZFVKYSBEBCYADT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C45CC6CC(C4)CC(C6)C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)

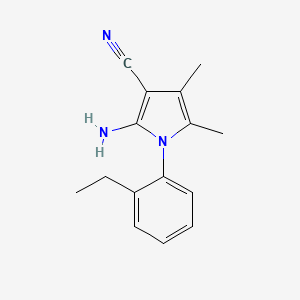
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)

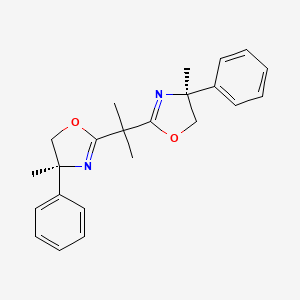
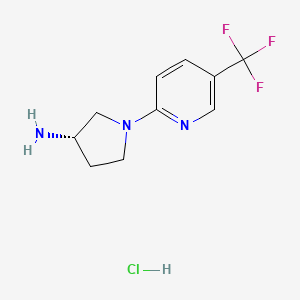

![1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12879807.png)
![(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12879824.png)
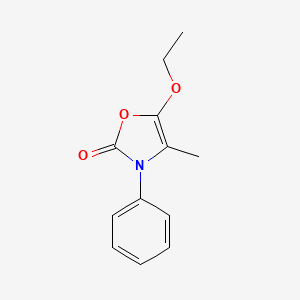

![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)
